3,5-Diethyl-2,4,6-trimethylbenzaldehyde
Description
3,5-Diethyl-2,4,6-trimethylbenzaldehyde is a polysubstituted benzaldehyde derivative featuring ethyl and methyl groups at the 3,5- and 2,4,6-positions, respectively. Key applications include serving as intermediates in porphyrin synthesis , precursors for anticancer agents , and components of heterocyclic compounds .
Properties
CAS No. |
88174-33-8 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3,5-diethyl-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C14H20O/c1-6-12-9(3)13(7-2)11(5)14(8-15)10(12)4/h8H,6-7H2,1-5H3 |
InChI Key |
YQZOIAZQKOKSNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C)C=O)C)CC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-Diethyl-2,4,6-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of mesitylene (1,3,5-trimethylbenzene) using dichloromethyl methyl ether and aluminum chloride as a catalyst. This reaction typically occurs under anhydrous conditions to yield the desired aldehyde . Industrial production methods may involve similar formylation reactions, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3,5-Diethyl-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3,5-Diethyl-2,4,6-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of biological pathways and mechanisms.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism by which 3,5-Diethyl-2,4,6-trimethylbenzaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or condensation reactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
Structural and Substituent Effects
The substituents on the benzaldehyde core significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Lipophilicity : Ethyl groups (in 3,5-Diethyl-2,4,6-trimethylbenzaldehyde) likely increase logP compared to methyl or halogen substituents, enhancing membrane permeability but reducing aqueous solubility .
- Reactivity : Bromomethyl/chloromethyl substituents (e.g., in compound 4 ) facilitate nucleophilic substitutions, enabling linkage to carbazole or porphyrin systems .
Key Observations:
- Yield: Bulky substituents (e.g., carbazole-phenoxy groups) reduce yields due to steric hindrance (e.g., 5% for porphyrin 9) .
- Catalysis : Crown ethers (18-crown-6) enhance reactivity in SN2 reactions for bromomethyl analogs .
Physicochemical Properties
Inferred properties based on structural analogs:
*Estimated using Crippen/McGowan methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
